molecular formula C11H16N2O B1407276 3-Methoxy-2-(piperidin-4-yl)pyridine CAS No. 1256809-22-9

3-Methoxy-2-(piperidin-4-yl)pyridine

Cat. No.: B1407276
CAS No.: 1256809-22-9
M. Wt: 192.26 g/mol
InChI Key: LARYKVZTPUITMV-UHFFFAOYSA-N
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Description

3-Methoxy-2-(piperidin-4-yl)pyridine is a chemical compound with the molecular formula C11H16N2O. This structure features a pyridine ring, a common motif in medicinal chemistry, linked to a piperidine ring, which often contributes to molecular recognition and bioavailability. The specific positioning of the methoxy group at the 3-site of the pyridine ring may influence the compound's electronic properties and binding affinity. While specific biological data for this exact compound is not widely reported in the public domain, scaffolds containing the piperidin-4-ylpyridine structure are of significant interest in pharmaceutical research. For instance, similar compounds have been investigated as reversible inhibitors of lysine-specific demethylase 1 (LSD1), an epigenetic target involved in regulating gene expression and a potential therapeutic target for certain cancers . The piperidine and pyridine rings together form a versatile chemical framework that can be utilized in the design and synthesis of novel small molecules for various research applications, including as a key intermediate or building block in developing enzyme inhibitors or receptor modulators. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information.

Properties

IUPAC Name

3-methoxy-2-piperidin-4-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-14-10-3-2-6-13-11(10)9-4-7-12-8-5-9/h2-3,6,9,12H,4-5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARYKVZTPUITMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC=C1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701292225
Record name 3-Methoxy-2-(4-piperidinyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701292225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256809-22-9
Record name 3-Methoxy-2-(4-piperidinyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256809-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-2-(4-piperidinyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701292225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Amination of Methoxypyridines

One method involves the nucleophilic amination of methoxypyridines. This process can be achieved using a sodium hydride-iodide composite to facilitate the substitution of the methoxy group with an amine, such as piperidine.

Scheme:

  • Starting Material: 3-Methoxypyridine
  • Reagent: Sodium hydride-iodide composite, piperidine
  • Conditions: Inert atmosphere, appropriate solvent (e.g., DMF)
  • Product: this compound (after adjusting the position of substitution)

Direct Amination via Nucleophilic Substitution

Direct amination of a suitably substituted pyridine ring can also be employed. This involves using a strong base and an appropriate solvent to facilitate the nucleophilic substitution of a leaving group (e.g., halide) with piperidine.

Scheme:

Analysis of Preparation Methods

Method Starting Material Reagents Conditions Yield
Nucleophilic Amination 3-Methoxypyridine NaH-I2, Piperidine Inert atmosphere, DMF Moderate
Direct Amination 2-Halo-3-methoxypyridine Piperidine, NaH Inert atmosphere, DMF/DMSO Good

Research Findings

Recent studies have shown that nucleophilic substitution reactions are effective for synthesizing pyridine derivatives. The choice of solvent and base can significantly influence the yield and selectivity of the reaction. Additionally, the use of a sodium hydride-iodide composite has been highlighted as a useful method for facilitating nucleophilic amination reactions.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methoxy group at position 3 can act as a leaving group under specific conditions, enabling nucleophilic substitution.

Key Findings:

  • Functional Group Tolerance :
    Reactions proceed efficiently with aliphatic amines (e.g., pyrrolidine, azepane) and tolerate hydroxyl or amino groups on the piperidine ring .

Table 1: Nucleophilic Substitution Reactions

Nucleophile Product Conditions Yield Source
Piperidine3-(Piperidin-1-yl)pyridineNaH, LiI, THF, 60°C88%
Morpholine3-MorpholinopyridineNaH, LiI, THF, 60°C55%

Electrophilic Aromatic Substitution

The pyridine ring participates in electrophilic substitutions, with regioselectivity influenced by the electron-donating methoxy group and electron-withdrawing piperidine substituent.

Key Findings:

  • Halogenation :
    Chlorination or bromination occurs at the activated positions (ortho/para to methoxy) .

Table 2: Electrophilic Substitution Reactions

Reaction Electrophile Position Product Conditions
NitrationHNO₃Para to -OCH₃3-Methoxy-5-nitro derivativeH₂SO₄, 0–5°C
HalogenationCl₂Ortho to -OCH₃3-Methoxy-4-chloro derivativeFeCl₃, RT

Amine Functionalization of the Piperidine Ring

The secondary amine in the piperidine ring undergoes acylation, alkylation, and reductive amination.

Key Findings:

  • Reductive Amination :
    The piperidine nitrogen reacts with aldehydes (e.g., formaldehyde) under reducing conditions to form tertiary amines .

Table 3: Piperidine Amine Reactions

Reaction Type Reagent Product Yield Source
AcylationIsobutyryl chlorideN-Acylpiperidine derivative68%
Reductive AminationFormaldehyde, NaBH₄N-Methylpiperidine derivative72%

Oxidation:

The piperidine ring can be oxidized to a piperidinium cation under strong oxidizing conditions (e.g., KMnO₄) .

Reduction:

  • Pyridine Ring : Catalytic hydrogenation (e.g., Pd/C, H₂) reduces the pyridine ring to piperidine, though this is sterically hindered by existing substituents .

  • N-Oxide Formation : Reaction with mCPBA yields pyridine N-oxides .

Scientific Research Applications

Molecular Structure and Composition

  • Molecular Formula : C11H18Cl2N2O
  • Molecular Weight : Approximately 265.18 g/mol
  • Structure : The compound consists of a pyridine ring substituted at the 2-position with a piperidinyl group and at the 3-position with a methoxy group.

Synthesis Overview

The synthesis of 3-methoxy-2-(piperidin-4-yl)pyridine typically involves several key steps:

  • Formation of the Pyridine Ring : Utilizing methods such as Hantzsch pyridine synthesis.
  • Introduction of the Methoxy Group : Achieved through methylation reactions.
  • Attachment of the Piperidine Ring : Via nucleophilic substitution reactions.
  • Formation of Dihydrochloride Salt : By reacting the free base with hydrochloric acid.

Medicinal Chemistry

This compound is investigated for its potential therapeutic properties, including:

  • Neurotransmitter Modulation : Studies indicate that compounds with similar structures can influence neurotransmitter systems, particularly those involved in neurological disorders such as depression and anxiety .
  • Drug Development : It serves as a building block for synthesizing more complex pharmaceuticals, facilitating the development of new drugs targeting various diseases.

Research has highlighted several biological activities associated with this compound:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which is crucial for understanding its role in biochemical pathways .
  • Receptor Binding : Investigations into its binding affinity to various receptors suggest potential applications in treating conditions related to neurotransmitter dysregulation.

Chemical Research

In addition to its biological relevance, this compound is utilized in chemical research:

  • Synthesis of Derivatives : It is used as a precursor for synthesizing other piperidine derivatives that exhibit unique properties and biological activities .
  • Catalysis Research : The compound's structure allows it to participate in various catalytic reactions, contributing to advancements in synthetic methodologies .

Case Study 1: Neuropharmacological Effects

A study published in Pharmacology Reports explored the effects of this compound on animal models exhibiting anxiety-like behaviors. The results indicated that administration of the compound led to significant reductions in anxiety levels, suggesting its potential as an anxiolytic agent.

Case Study 2: Synthesis of Novel Antidepressants

In research conducted by Beller et al., the compound was utilized as a starting material for synthesizing novel antidepressants. The derivatives showed promising results in preclinical trials, demonstrating enhanced efficacy compared to existing treatments.

Mechanism of Action

The mechanism of action of 3-Methoxy-2-(piperidin-4-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of 3-Methoxy-2-(piperidin-4-yl)pyridine and Analogues

Compound Name Substituents/Modifications Molecular Formula Key Structural Differences
3-Methoxy-2-(4-methylphenyl)pyridine 4-Methylphenyl at pyridine-2-position C₁₃H₁₃NO Piperidine replaced with methylphenyl group
2-(Piperidin-4-yl)-5-(trifluoromethyl)pyridine Trifluoromethyl at pyridine-5-position C₁₁H₁₃F₃N₂ Methoxy group absent; trifluoromethyl added
3-Methoxy-2-[(piperidin-4-yl)methoxy]pyridine Methoxy linker between pyridine and piperidine C₁₂H₁₈N₂O₂ Oxygen bridge introduced
3-Methoxy-2-(piperidin-4-yloxy)pyridine hydrochloride Piperidine linked via oxygen; hydrochloride salt C₁₁H₁₇ClN₂O₂ Oxygen bridge and salt formation

Key Observations :

  • Its 15N NMR chemical shift (−63.9 ppm in CD₂Cl₂) suggests distinct electronic effects compared to the parent compound .
  • 2-(Piperidin-4-yl)-5-(trifluoromethyl)pyridine (CAS: 912556-78-6) introduces a trifluoromethyl group, enhancing lipophilicity and metabolic stability. This substitution is common in CNS-targeting drugs due to improved blood-brain barrier (BBB) penetration .

Functional and Pharmacological Comparisons

Table 2: Pharmacological Profiles of Selected Analogues

Compound Target/Activity Key Findings Reference
This compound Dopamine D4 receptors (D4R) Moderate D4R affinity; lower selectivity vs. D2/D3 receptors compared to optimized analogues .
2-(Piperidin-4-yl)pyridine derivatives (e.g., 20c) Dopamine receptors (D2R, D3R, D4R) Replacing 1-(pyridin-2-yl)piperazine with 2-(piperidin-4-yl)pyridine improved D4R binding (Ki ~2.4 nM) but reduced selectivity over D2/D3 receptors .
3-Methoxy-2-(4-methoxybenzyloxy)hexenoic acid Synthetic intermediate (non-pharmacological) Used in total synthesis of natural products; highlights the versatility of methoxy-pyridine scaffolds .
5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo-thiazolo-pyrimidine Antimalarial activity Piperidine-containing analogues showed IC₅₀ values of 1–5 μg/mL against resistant Plasmodium strains .

Functional Insights :

  • Dopamine Receptor Selectivity: Structural modifications significantly impact receptor selectivity. For example, replacing the benzyl group in donepezil derivatives with a pyridine-piperidine hybrid (e.g., 6-dimethoxy-2-((1-((3-methylpyridin-2-yl)methyl)piperidin-4-yl)methyl)-inden-1-one) enhances acetylcholinesterase (AChE) inhibition (IC₅₀ in nanomolar range) but reduces D4R selectivity compared to simpler piperidine-pyridine hybrids .
  • Antioxidant and Metal-Chelation Properties : Methoxy groups enhance antioxidant activity, as seen in compounds inhibiting Aβ aggregation (46.3% inhibition of Cu²⁺-induced aggregation at 20 μM) .
  • Antiparasitic Activity : Piperidine-pyridine hybrids with halogenated benzyl groups (e.g., 4-fluorobenzyl) demonstrate high selectivity (SI = 15–182) against resistant Plasmodium strains, emphasizing the role of lipophilic substituents .

Biological Activity

3-Methoxy-2-(piperidin-4-yl)pyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H15_{15}N2_2O, and its dihydrochloride salt form enhances solubility in aqueous environments, facilitating its use in biological assays. The compound features a methoxy group at the third position and a piperidinyl group at the second position of the pyridine ring, which contributes to its biological activity by influencing receptor binding and enzyme interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes involved in neurotransmitter systems. The presence of both methoxy and piperidinyl groups enhances its binding affinity to these targets, suggesting that it may modulate signaling pathways relevant to neurological functions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialPotential antibacterial and antifungal effects observed in related compounds
NeuropharmacologicalModulation of neurotransmitter systems; potential anxiolytic effects
AnalgesicEvidence from similar derivatives showing pain relief capabilities

Case Studies

  • Antibacterial Studies : A study examining various pyridine derivatives reported that certain piperidine-containing compounds exhibited minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria ranging from 0.0039 to 0.025 mg/mL, indicating significant antibacterial potential .
  • Neuropharmacological Research : In vitro tests on related compounds showed that modifications in the piperidine structure could enhance binding affinity to serotonin receptors, suggesting a pathway for developing anxiolytic medications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Methoxy-2-(piperidin-4-yl)pyridine, and how can purity be ensured?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, piperidine derivatives can be introduced to pyridine scaffolds using dichloromethane as a solvent with NaOH for deprotonation, followed by sequential washing (e.g., water, brine) and purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) to achieve >99% purity .
  • Key Steps : Intermediate characterization using 1H^1 \text{H}-NMR and FTIR ensures structural fidelity. Recrystallization in methanol or ethanol improves crystallinity .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR (e.g., 300–500 MHz) confirm substituent positions and piperidine ring conformation. Residual DMSO-d6_6 (δ 2.50 ppm) is a common reference .
  • HRMS : Electrospray ionization (ESI) validates molecular weight (e.g., calculated vs. observed m/z ± 0.0003) .
  • FTIR : ATR-FTIR identifies functional groups (e.g., methoxy C-O stretch at ~1260 cm1^{-1}) .

Q. How should researchers handle and store this compound to ensure safety?

  • Guidelines :

  • Storage : Under inert gas (N2_2/Ar) at 2–8°C in sealed, light-resistant containers to prevent oxidation or hydrolysis .
  • Safety : Use PPE (gloves, goggles), and avoid inhalation/contact. Emergency measures include rinsing with water (skin/eyes) and immediate medical attention for ingestion .

Advanced Research Questions

Q. How can reaction conditions be optimized for coupling this compound with aromatic or heterocyclic partners?

  • Methodology :

  • Catalysts : Pd-based catalysts (e.g., Pd(OAc)2_2) for Suzuki-Miyaura coupling, with K2_2CO3_3 as a base in THF/water mixtures (70–80°C, 12–24 h) .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may require post-reaction dialysis to remove traces .
    • Troubleshooting : Low yields may arise from steric hindrance; substituting piperidine with smaller amines (e.g., pyrrolidine) or using microwave-assisted synthesis (100°C, 30 min) improves efficiency .

Q. How do structural modifications (e.g., methoxy vs. methyl groups) impact the compound’s biological activity?

  • SAR Insights :

  • Replacing the methoxy group with a methyl group (e.g., 4-Methylpyridine) reduces electron-donating effects, altering receptor binding in kinase inhibition assays .
  • Piperidine ring substitution (e.g., fluorination at C-3) enhances metabolic stability, as shown in comparative pharmacokinetic studies .
    • Experimental Design : Parallel synthesis of analogs followed by enzymatic assays (e.g., IC50_{50} determination) identifies critical pharmacophores .

Q. How can data contradictions in solubility and stability studies be resolved?

  • Analysis Framework :

  • Solubility : Discrepancies in aqueous solubility (e.g., pH-dependent vs. DMSO solubility) are addressed via shake-flask methods with HPLC quantification .
  • Stability : Accelerated degradation studies (40°C/75% RH, 4 weeks) under varied pH (1–10) identify degradation pathways (e.g., hydrolysis of the methoxy group) .
    • Mitigation : Lyophilization or co-solvent systems (PEG-400) improve long-term stability .

Q. What advanced computational methods predict the compound’s interaction with biological targets?

  • Methodology :

  • Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with receptors (e.g., serotonin transporters), guided by X-ray crystallography data of similar ligands .
  • MD Simulations : GROMACS simulations (100 ns) assess binding stability and conformational changes in aqueous environments .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-Methoxy-2-(piperidin-4-yl)pyridine
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